2-(2-Amino-4-methoxyphenyl)acetic acid

Übersicht

Beschreibung

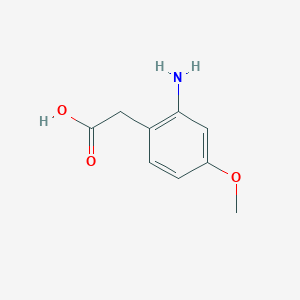

2-(2-Amino-4-methoxyphenyl)acetic acid , also known by its IUPAC name amino(4-methoxyphenyl)acetic acid , is a chemical compound with the molecular formula C9H11NO3 . It falls under the category of organic acids and contains an amino group (NH2) and a carboxylic acid group (COOH). The compound exhibits both acidic and basic properties due to these functional groups.

Synthesis Analysis

The synthesis of 2-(2-Amino-4-methoxyphenyl)acetic acid involves the reaction of 4-methoxyaniline (also known as 2-amino-4-methoxyaniline ) with glyoxylic acid . The glyoxylic acid acts as a precursor, and the reaction proceeds through an amide formation process. The resulting product is the target compound, which can be isolated and purified.

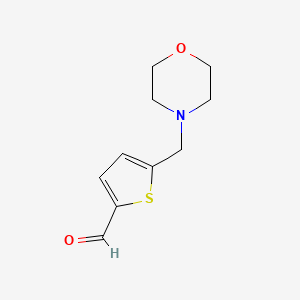

Molecular Structure Analysis

The molecular structure of 2-(2-Amino-4-methoxyphenyl)acetic acid consists of a benzene ring substituted with an amino group (NH2) and a methoxy group (OCH3) at specific positions. The carboxylic acid group (COOH) is attached to the adjacent carbon atom. The compound’s three-dimensional arrangement influences its chemical properties and interactions.

Chemical Reactions Analysis

Acid-Base Reactions : As an organic acid, 2-(2-Amino-4-methoxyphenyl)acetic acid can donate a proton (H+) from its carboxylic acid group in acid-base reactions. Conversely, it can accept a proton to form its conjugate base.

Esterification : The carboxylic acid group can react with alcohols to form esters. For example, reaction with methanol would yield the corresponding methyl ester.

Amide Formation : The amino group can react with carboxylic acids or their derivatives (such as acyl chlorides) to form amides.

Physical And Chemical Properties Analysis

- Physical State : 2-(2-Amino-4-methoxyphenyl)acetic acid exists as a solid .

- Melting Point : The compound’s melting point is approximately unknown .

- Solubility : It is soluble in water due to its polar functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

2-(2-Amino-4-methoxyphenyl)acetic acid plays a role in various chemical synthesis processes. For instance, it is involved in the acylation of amines and pyrazole, leading to the creation of new amides and 1-acylpyrazole. This process was explored using [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a related compound, to show its potential in producing diverse chemical structures (Arutjunyan et al., 2013).

Structural and Spectroscopic Analysis

Structural analysis of similar compounds, like 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides insights into their physical and chemical properties. The study of molecular structures, including bond angles and hydrogen-bonding, is crucial for understanding the reactivity and potential applications of these compounds (Guzei et al., 2010).

Synthesis of Nitrogen Heterocyclic Compounds

2-(2-Amino-4-methoxyphenyl)acetic acid is also relevant in the synthesis of nitrogen heterocyclic compounds. These compounds are synthesized through reactions involving a diversity of bifunctional nucleophiles, demonstrating the versatility of the acid in creating complex molecular structures with potential biological activities (Farouk et al., 2021).

Antimicrobial Activity

Compounds structurally similar to 2-(2-Amino-4-methoxyphenyl)acetic acid have been studied for their antimicrobial properties. For example, certain phenoxyacetic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of related compounds in therapeutic applications (Ali & Shaharyar, 2007).

Safety And Hazards

- Hazard Statements : The compound poses minimal hazards. However, standard safety precautions should be followed during handling.

- Storage : Store in a dark place under an inert atmosphere at room temperature .

- Pictograms : It carries the GHS07 pictogram, indicating a warning .

- Precautionary Statements : Avoid inhalation, skin contact, and eye contact. If exposed, rinse thoroughly with water.

Zukünftige Richtungen

Research on 2-(2-Amino-4-methoxyphenyl)acetic acid should explore its potential applications in pharmaceuticals, organic synthesis, or materials science. Investigating its biological activity and optimizing its synthesis methods could lead to valuable insights.

Please note that this analysis is based on available information, and further studies may provide additional details. For more in-depth analysis, consult relevant scientific literature12345.

Eigenschaften

IUPAC Name |

2-(2-amino-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKONYFALMEFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614501 | |

| Record name | (2-Amino-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-4-methoxyphenyl)acetic acid | |

CAS RN |

744984-13-2 | |

| Record name | (2-Amino-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)